DHBS

Description

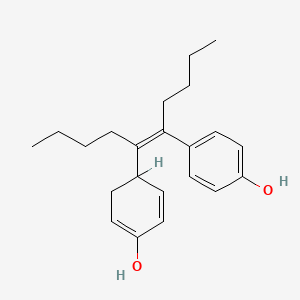

Dihydrodibutylstilbestrol is a synthetic nonsteroidal estrogen analog, structurally related to diethylstilbestrol (DES) and hexestrol. Its name suggests the presence of two butyl groups and a hydrogenated stilbene backbone.

Properties

CAS No. |

23576-77-4 |

|---|---|

Molecular Formula |

C22H30O2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

4-[(Z)-6-(4-hydroxycyclohexa-2,4-dien-1-yl)dec-5-en-5-yl]phenol |

InChI |

InChI=1S/C22H30O2/c1-3-5-7-21(17-9-13-19(23)14-10-17)22(8-6-4-2)18-11-15-20(24)16-12-18/h9-11,13-16,18,23-24H,3-8,12H2,1-2H3/b22-21- |

InChI Key |

NQAUIXWEWHWTQZ-DQRAZIAOSA-N |

Isomeric SMILES |

CCCC/C(=C(\CCCC)/C1=CC=C(C=C1)O)/C2CC=C(C=C2)O |

Canonical SMILES |

CCCCC(=C(CCCC)C1=CC=C(C=C1)O)C2CC=C(C=C2)O |

Synonyms |

DHBS dibutyldihydrostilbestrol dibutyldihydrostilboestrol dihydrodibutylstilbestrol dihydrodibutylstilbestrol, (alpha,alpha)-isomer dihydrodibutylstilbestrol, (R*,R*)-(+-)-isomer dihydrodibutylstilbestrol, (R*,S*)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The core structure of dihydrodibutylstilbestrol, DES, and hexestrol consists of a stilbene (1,2-diphenylethylene) scaffold with substituents influencing potency and pharmacokinetics.

Key Observations :

- The ethylene bridge in DES is non-hydrogenated (stilbene), whereas dihydrodibutylstilbestrol and hexestrol are hydrogenated (stilbene → stilbenediol derivative).

- Alkyl substituents (ethyl vs. butyl) influence lipophilicity and metabolic stability. Larger butyl groups in dihydrodibutylstilbestrol may enhance tissue retention but reduce solubility compared to DES .

Pharmacological and Toxicological Profiles

Estrogenic Activity

- DES: High affinity for estrogen receptors (ERα/ERβ), historically used for miscarriage prevention and hormone therapy. Associated with carcinogenic effects (e.g., vaginal clear-cell adenocarcinoma in offspring) .

- Hexestrol : Moderate estrogenic activity; used in veterinary medicine. Reduced transplacental toxicity compared to DES but still poses risks with prolonged exposure .

- Dihydrodibutylstilbestrol: Likely exhibits estrogenic activity due to structural similarity, but potency may vary due to butyl substituents. No direct toxicity data available in the evidence.

Metabolic Stability and Excretion

- DES : Undergoes hepatic glucuronidation and sulfation; excreted via urine and bile. Long half-life contributes to bioaccumulation .

- Hexestrol/Dihydrodibutylstilbestrol : Hydrogenated bridges may reduce oxidative metabolism. Butyl groups in dihydrodibutylstilbestrol could prolong half-life compared to DES .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.